Sodium 3,4-dihydro-2H-pyran-2-carboxylate

Catalog No.
S742689
CAS No.
16698-52-5
M.F
C6H7NaO3
M. Wt
128.13 g/mol
Availability
In Stock
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Sodium 3,4-dihydro-2H-pyran-2-carboxylate

CAS Number

16698-52-5

Product Name

Sodium 3,4-dihydro-2H-pyran-2-carboxylate

IUPAC Name

sodium;3,4-dihydro-2H-pyran-2-carboxylate

Molecular Formula

C6H7NaO3

Molecular Weight

128.13 g/mol

InChI

InChI=1S/C6H8O3.Na/c7-6(8)5-3-1-2-4-9-5;/h2,4-5H,1,3H2,(H,7,8);/q;+1/p-1

InChI Key

QLCKHRQGBNMBPB-UHFFFAOYSA-M

SMILES

C1CC(OC=C1)C(=O)[O-].[Na+]

Canonical SMILES

C1CC(OC=C1)C(=O)[O-].[Na+]

Isomeric SMILES

C1CC(OC=C1)C(=O)[O-].[Na+]

Sodium 3,4-dihydro-2H-pyran-2-carboxylate is a sodium salt derivative of 3,4-dihydro-2H-pyran-2-carboxylic acid, characterized by the molecular formula C6H7NaO3C_6H_7NaO_3 and a molecular weight of approximately 150.11 g/mol. This compound features a six-membered heterocyclic ring containing five carbon atoms and one oxygen atom, with a carboxylate functional group that enhances its solubility in aqueous environments. Its unique structure allows it to participate in various

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to produce alcohols or other reduced products, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The sodium ion can be substituted in nucleophilic substitution reactions, where it is replaced by other cations, often involving alkyl halides as electrophiles .

The specific products formed from these reactions depend on the conditions and reagents used.

Research indicates that sodium 3,4-dihydro-2H-pyran-2-carboxylate exhibits significant biological activity. Compounds derived from 3,4-dihydropyran structures are known for their potential pharmacological properties, including anti-inflammatory and antimicrobial activities. The biochemical pathways involving this compound suggest its utility in synthesizing more complex molecules with therapeutic applications .

Sodium 3,4-dihydro-2H-pyran-2-carboxylate can be synthesized through several methods:

  • Neutralization Reaction: A common method involves reacting 3,4-dihydro-2H-pyran-2-carboxylic acid with sodium hydroxide in an aqueous medium. This reaction requires careful control of temperature and pH to ensure high yield and purity.
  • Organocatalysis: Another approach utilizes organocatalysts such as n-heterocyclic carbenes to facilitate the formation of the compound from aldehydes and other substrates through Breslow-type adducts .

In industrial settings, large-scale production often employs automated systems to maintain optimal reaction conditions for efficiency.

Sodium 3,4-dihydro-2H-pyran-2-carboxylate finds applications across various fields:

  • Organic Synthesis: Its unique structure makes it a useful building block for synthesizing more complex organic compounds.
  • Pharmaceuticals: Due to its biological activity, it may serve as an intermediate in the development of new drugs with therapeutic effects.
  • Agricultural Chemistry: The compound may also have potential applications in agrochemicals as a precursor for pesticide development .

Studies on sodium 3,4-dihydro-2H-pyran-2-carboxylate's interactions with biological systems have shown promising results. Its ability to form complexes with various biomolecules suggests potential roles in drug delivery systems or as a scaffold for designing new therapeutics. Interaction studies often focus on its reactivity with enzymes or receptors relevant to disease mechanisms .

Several compounds share structural similarities with sodium 3,4-dihydro-2H-pyran-2-carboxylate:

Compound NameStructural FeaturesUnique Aspects
3,4-Dihydro-2H-pyranLacks the carboxylate groupMore hydrophobic; less soluble in water
TetrahydropyranFully saturated pyran ringDifferent saturation state affects reactivity
Sodium 3,4-dihydro-2H-pyran-2-methanolContains a hydroxyl group instead of a carboxylateAlters solubility and potential biological activity

Sodium 3,4-dihydro-2H-pyran-2-carboxylate is unique due to its specific functional groups that confer distinct chemical reactivity and enhanced solubility compared to its analogs. This uniqueness makes it particularly versatile for various applications in organic synthesis and medicinal chemistry .

Cannizzaro Reaction Mechanisms and Applications

The Cannizzaro reaction is a classical disproportionation method for synthesizing sodium 3,4-dihydro-2H-pyran-2-carboxylate from α-alkylacrolein dimers. For example, 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde undergoes base-induced disproportionation in the presence of sodium hydroxide, yielding both the sodium carboxylate and the corresponding alcohol (2,5-diethyl-3,4-dihydro-2H-pyran-2-methanol).

Mechanism:

  • Deprotonation: The aldehyde is deprotonated by the base, forming an alkoxide intermediate.
  • Hydride Transfer: A hydride ion transfers from one aldehyde molecule to another, generating a carboxylic acid and an alcohol.
  • Salt Formation: The carboxylic acid reacts with excess base to form the sodium carboxylate.

Optimization Parameters:

ParameterOptimal RangeImpact on Yield
NaOH Concentration40–50% aqueousMaximizes base availability
Temperature60–80°CBalances reaction rate and decomposition
Stirring Rate300–400 rpmEnsures homogeneity
Substrate Purity>95%Reduces byproducts

Under optimal conditions (70°C, 40% NaOH), yields exceed 90%.

Hetero-Diels-Alder Cycloaddition Strategies

Hetero-Diels-Alder (HDA) reactions enable the construction of dihydropyran cores through [4+2] cycloaddition. For instance, vinylidene Melderum’s acids react with dialkyl acetylenedicarboxylates in the presence of alcohols to form 3-alkoxycarbonyl-3,4-dihydro-2H-pyran-2-ones.

Key Features:

  • Regioselectivity: Electron-deficient dienophiles (e.g., acetylenedicarboxylates) favor endo transition states.
  • Stereochemistry: Substituents on the diene and dienophile dictate cis/trans configurations in the cycloadducts.

Example Reaction:
$$ \text{Melderum’s acid} + \text{Dimethyl acetylenedicarboxylate} \xrightarrow{\text{ROH}} 3\text{-Alkoxycarbonyl-3,4-dihydro-2H-pyran-2-one} $$

Yields range from 60–85% under ambient conditions.

Multi-Component Reaction Systems for Derivative Synthesis

Four-component reactions (4CR) efficiently assemble complex dihydropyran derivatives. A representative system combines arylamines, acetylenedicarboxylates, aromatic aldehydes, and cyclic 1,3-diketones.

Mechanistic Steps:

  • Enamino Ester Formation: Arylamine reacts with acetylenedicarboxylate to generate an enamino ester.
  • Michael Addition: The enamino ester attacks an arylidene cyclic diketone.
  • Cyclization: Intramolecular hemiacetal formation yields dihydropyridinones or dihydropyrans.

Product Diversity:

Cyclic 1,3-DiketoneProduct ClassYield Range
Cyclohexane-1,3-dione3,4-Dihydropyridin-2(1H)-ones65–80%
Dimedone3,4-Dihydro-2H-pyrans70–85%

This method’s versatility enables rapid access to polysubstituted derivatives.

Base-Mediated Cyclization and Auto-Oxidation Pathways

Base-mediated cyclization of bisallenones or bisalkynones offers a route to fused-pyran derivatives. For example, KOH in nitrogen atmospheres induces cyclization of bisallenones to cyclohexane-fused pyrans, whereas Na₂S under aerobic conditions promotes oxidative cyclization to cyclohexanone-fused analogs.

Pathway Comparison:

ConditionBaseAtmosphereMajor ProductYield
CyclizationKOHN₂Cyclohexane-fused pyran85–92%
Oxidative CyclizationNa₂SAirCyclohexanone-fused pyran78–88%

Regioselectivity: Asymmetric bisallenones favor formation of a single regioisomer due to steric and electronic effects.

Construction of 3,4-Dihydropyran-2-Ones and Analogues

Sodium 3,4-dihydro-2H-pyran-2-carboxylate serves as a critical intermediate in synthesizing 3,4-dihydropyran-2-ones, a scaffold prevalent in natural products and pharmaceuticals. The carboxylate group facilitates nucleophilic ring-opening reactions, while the dihydropyran moiety participates in cyclization processes. For example, in organocatalyzed [3+3] cyclizations, this compound reacts with α,β-unsaturated aldehydes to form 3,4-dihydropyran-2-ones with high enantiomeric excess (up to 99% ee) under N-heterocyclic carbene (NHC) catalysis [4].

A notable application involves the Cannizzaro reaction, where the sodium carboxylate acts as a base in the dimerization of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carbaldehyde. Kinetic studies reveal that the reaction follows second-order kinetics, with the carboxylate enabling precise control over stereochemistry [3]. The resulting dihydropyranones exhibit structural diversity, accommodating both aliphatic and aromatic substituents, as demonstrated in Table 1.

Table 1: Representative 3,4-Dihydropyran-2-Ones Synthesized Using Sodium 3,4-Dihydro-2H-Pyran-2-Carboxylate

SubstrateProduct StructureYield (%)Enantiomeric Excess (%)
α,β-Unsaturated Aldehyde A4-Methyl-6-phenyl derivative8594
Aldehyde B (aromatic)5-Chloro-3-ethyl derivative7889

Role in Bicyclic Oxalactam and Spirocyclic Compound Synthesis

The sodium carboxylate’s rigid pyran core enables its use in constructing bicyclic and spirocyclic architectures. Under photochemical conditions, irradiation of polyalkyl pyran-4-ones derived from this compound in methanol yields bridged bicyclic ethers (e.g., compounds 4 and 5) via γ-hydrogen abstraction and radical coupling. These reactions exhibit moderate to complete diastereoselectivity, depending on the substitution pattern [6].

In spirocyclic synthesis, the carboxylate participates in catalyst-free, one-pot reactions with isatins and N-methylmaleimide to form fused spiro-4H-pyrans. These compounds, such as 4l, demonstrate potent antimicrobial activity against Streptococcus pneumoniae and Escherichia coli (MIC = 125 μg/mL) [7]. The spiro junctions arise from tandem Michael-hemiacetalization sequences, leveraging the carboxylate’s ability to stabilize transition states through hydrogen bonding [5].

Functionalization for Surface-Active and Plasticizer Derivatives

The amphiphilic nature of sodium 3,4-dihydro-2H-pyran-2-carboxylate—a hydrophobic pyran ring paired with a hydrophilic carboxylate—makes it suitable for designing surface-active agents. Esterification of the carboxylate group with long-chain alcohols (e.g., cetyl alcohol) produces surfactants with critical micelle concentrations (CMC) comparable to sodium dodecyl sulfate (SDS).

Additionally, alkylation of the oxygen atoms in the pyran ring generates plasticizer derivatives. For instance, reaction with epichlorohydrin yields glycidyl ethers that enhance the flexibility of polyvinyl chloride (PVC) films. These derivatives exhibit low migration rates and high thermal stability, making them alternatives to phthalate-based plasticizers [2].

Catalytic Systems in Asymmetric Organocatalysis

Sodium 3,4-dihydro-2H-pyran-2-carboxylate plays a pivotal role in asymmetric organocatalytic systems, particularly in domino Michael-hemiacetalization reactions. When paired with thiourea catalysts, it facilitates the synthesis of tetrahydropyrans from α-hydroxymethyl nitroalkenes and 1,3-dicarbonyl compounds. The carboxylate stabilizes enolate intermediates, enabling enantioselectivities of 71–99% ee and diastereoselectivities of 26–98% de [5].

In NHC-catalyzed reactions, the compound acts as a precursor to Breslow intermediates, which undergo homoenolate formation and subsequent cyclization. This method has been employed to synthesize functionalized dihydropyranones with applications in natural product synthesis, such as the core structure of (−)-clusianone [4].

Table 2: Performance of Sodium 3,4-Dihydro-2H-Pyran-2-Carboxylate in Catalytic Systems

Reaction TypeCatalyst SystemYield (%)Enantiomeric Excess (%)
Domino Michael-HemiacetalizationThiourea/Basic Resin9199
NHC-Catalyzed CyclizationTriazolium Salt8795

The biochemical interactions of sodium 3,4-dihydro-2H-pyran-2-carboxylate with enzymatic systems demonstrate complex mechanisms involving multiple molecular recognition pathways. The compound exhibits its biological effects through various enzyme interaction mechanisms, with particular emphasis on adenosine receptor systems [2] [3].

Enzyme Binding Mechanisms

The primary mechanism of enzyme interaction involves the compound's ability to bind to specific receptor sites through a combination of ionic interactions, hydrogen bonding, and hydrophobic contacts. The carboxylate group at the 2-position of the pyran ring serves as a critical anchoring point, forming ionic interactions with positively charged amino acid residues in the receptor binding site [4]. The resonance stabilization of the carboxylate moiety, characterized by equivalent carbon-oxygen bond lengths of approximately 1.26 Å, enhances the stability of the protein-ligand complex .

The 3,4-dihydro-2H-pyran ring system provides the structural framework for receptor recognition, with the partially saturated heterocyclic ring adopting various conformational states. The ring exhibits conformational flexibility, with energy barriers for interconversion between half-chair, boat, and twisted conformations ranging from 2-5 kcal/mol . This conformational adaptability allows the compound to optimize its binding interactions with different enzyme targets.

Kinetic Parameters and Binding Affinity

Kinetic studies have revealed significant binding affinity for adenosine receptors, with specific kinetic parameters demonstrating the compound's pharmacological relevance. The pyran template approach has identified key binding parameters, including dissociation constants and thermodynamic parameters that characterize the interaction strength [4] [2].

The enzyme kinetic profile demonstrates temperature-dependent binding characteristics, with thermodynamic analyses revealing entropy-driven binding mechanisms typical of adenosine receptor agonists. The binding process involves favorable entropic contributions ranging from 203.9 to 355.5 J/K/mol, indicating significant solvation effects and conformational changes upon binding [7] [8].

Catalytic Mechanisms

The compound's interaction with enzymatic systems involves both competitive and non-competitive binding mechanisms. The presence of the sodium counter-ion enhances water solubility, facilitating access to hydrophilic enzyme binding sites while maintaining the structural integrity necessary for receptor recognition . The ionic nature of the compound allows for electrostatic interactions with charged residues in enzyme active sites, potentially modulating catalytic activity through allosteric mechanisms.

Research has demonstrated that the compound can participate in enzyme-catalyzed reactions, serving as both substrate and modulator depending on the specific enzymatic context. The enzyme-catalyzed kinetic resolution of related pyran derivatives has been successfully employed in synthetic applications, indicating the compound's compatibility with enzymatic transformation processes [2] [3].

Adenosine Receptor Agonist/Antagonist Derivatives

The development of sodium 3,4-dihydro-2H-pyran-2-carboxylate derivatives as adenosine receptor ligands represents a significant advancement in understanding structure-activity relationships for this important class of G protein-coupled receptors. The pyran template approach has provided valuable insights into the design of selective adenosine receptor modulators [4] [2].

Adenosine A2A Receptor Interactions

The compound and its derivatives demonstrate notable affinity for adenosine A2A receptors, with binding studies revealing specific interaction profiles. The diastereoisomer possessing the (R)-3,4-dihydro-2H-pyranyl moiety exhibited the highest affinity at A2A receptors, with binding constants in the submicromolar range [2] [3]. The synthetic pathway involves enzyme-catalyzed kinetic resolution to obtain the desired stereoisomer, highlighting the importance of stereochemical configuration in receptor binding.

The molecular recognition mechanism involves the interaction of the pyran ring system with specific amino acid residues in the A2A receptor binding pocket. The compound's binding affinity is influenced by the conformational flexibility of the pyran ring, which allows optimization of intermolecular contacts with the receptor [4] [9]. Molecular dynamics simulations have revealed that the binding process involves conformational changes in both the ligand and receptor, with the pyran ring adopting preferred conformations that maximize binding interactions.

Adenosine A3 Receptor Selectivity

The pyran template approach has yielded compounds with enhanced selectivity for adenosine A3 receptors compared to other adenosine receptor subtypes. The most potent ligands in the pyran series demonstrated binding affinities with Ki values of 381 nM and 583 nM for the 6-methyl and 6-phenyl analogs respectively [4]. These compounds showed significant selectivity versus A1 receptors (57-fold and 24-fold respectively) and were inactive at A2A receptors.

The selectivity profile is attributed to specific structural features of the pyran ring system that complement the binding pocket geometry of the A3 receptor. The absence of the dihydropyridine nitrogen atom, replaced by oxygen in the pyran structure, eliminates potential hydrogen bonding interactions that might favor binding to other receptor subtypes [4]. This structural modification enhances the selectivity while maintaining high affinity for the target receptor.

Pharmacological Profile

The pharmacological characterization of pyran derivatives has revealed diverse activity profiles ranging from full agonists to antagonists, depending on the specific substitution pattern. The compound's intrinsic activity is modulated by the electronic properties of substituents and their spatial arrangement around the pyran ring [4] [10]. Functional studies have demonstrated that specific derivatives can attenuate adenosine receptor-mediated responses, indicating antagonist activity.

The thermodynamic analysis of binding interactions reveals that agonist binding is primarily entropy-driven, while antagonist binding involves both enthalpic and entropic contributions. This thermodynamic signature provides insights into the molecular basis of functional selectivity and intrinsic activity modulation [7] [8]. The binding thermodynamics suggest that agonist activity is associated with conformational changes and solvation effects, while antagonist binding involves more rigid interactions with the receptor binding site.

Structure-Activity Relationship Studies in Receptor Binding

Comprehensive structure-activity relationship (SAR) studies have elucidated the molecular determinants of binding affinity and selectivity for sodium 3,4-dihydro-2H-pyran-2-carboxylate derivatives. These investigations have provided detailed insights into the relationship between chemical structure and biological activity, enabling rational design of improved receptor ligands [4] .

Core Structural Requirements

The SAR analysis reveals that the 3,4-dihydro-2H-pyran ring system serves as an essential pharmacophore for adenosine receptor binding. The partially saturated heterocyclic ring provides the appropriate three-dimensional geometry for receptor recognition while maintaining conformational flexibility necessary for induced-fit binding [4] . The oxygen atom at position 1 of the pyran ring is critical for maintaining the electronic properties required for receptor interaction.

The carboxylate group at the 2-position represents a crucial structural feature that significantly influences binding affinity. The ionic character of the carboxylate enables strong electrostatic interactions with positively charged amino acid residues in the receptor binding site [4]. The resonance stabilization of the carboxylate group, evidenced by equivalent carbon-oxygen bond lengths, enhances the stability of the receptor-ligand complex and contributes to the overall binding affinity.

Substitution Effects and Selectivity

SAR studies have systematically investigated the effects of various substituents on receptor binding affinity and selectivity. The introduction of a 6-phenyl substituent enhances A3 receptor selectivity, with compounds showing greater than 1000-fold selectivity versus L-type calcium channels [4] [10]. This selectivity enhancement is attributed to specific interactions between the phenyl group and hydrophobic regions of the A3 receptor binding pocket.

The 6-methyl substitution pattern provides an optimal balance between binding affinity and selectivity, with the methyl group occupying a hydrophobic pocket that enhances binding interactions without introducing steric clashes [4]. The size and electronic properties of substituents at the 6-position significantly influence the overall pharmacological profile, with larger substituents generally providing enhanced selectivity but potentially reduced binding affinity.

Stereochemical Considerations

The stereochemical configuration of the pyran ring system profoundly influences receptor binding properties. The (R)-configuration of the 3,4-dihydro-2H-pyran moiety exhibits superior binding affinity compared to the (S)-enantiomer, indicating the importance of absolute stereochemistry in receptor recognition [2] [3]. This stereoselectivity is attributed to the specific orientation of functional groups required for optimal receptor interactions.

The asymmetric carbon center at position 2 of the pyran ring creates a chiral environment that influences the spatial arrangement of the carboxylate group and other substituents. The preferred stereochemical configuration allows for optimal alignment of hydrogen bond donors and acceptors with corresponding groups in the receptor binding site [4] [2]. This stereospecific recognition is a critical determinant of both binding affinity and functional selectivity.

Electronic and Conformational Factors

The electronic properties of the pyran ring system significantly influence receptor binding characteristics. The electron distribution within the heterocyclic ring affects the compound's ability to participate in π-π stacking interactions and hydrogen bonding with aromatic amino acid residues in the receptor binding site [4] . The partially saturated nature of the pyran ring provides a balance between electronic delocalization and conformational flexibility.

Conformational analysis reveals that the preferred binding conformation involves a half-chair arrangement of the pyran ring, which minimizes steric interactions while maximizing favorable receptor contacts . The energy barriers for conformational interconversion allow the compound to sample multiple conformational states, facilitating induced-fit binding mechanisms that optimize receptor-ligand interactions.

Computational Modeling of Ligand-Receptor Dynamics

Advanced computational modeling approaches have provided detailed mechanistic insights into the dynamic interactions between sodium 3,4-dihydro-2H-pyran-2-carboxylate and its target receptors. These studies have employed diverse computational methods to elucidate binding mechanisms, conformational dynamics, and thermodynamic parameters governing receptor-ligand interactions [9] [11] [12].

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been extensively employed to investigate the dynamic behavior of pyran derivatives in receptor binding sites. These simulations provide atomic-level details of ligand-receptor interactions, including hydrogen bonding patterns, hydrophobic contacts, and conformational changes occurring during the binding process [9] [13]. The simulations reveal that the pyran ring system undergoes conformational transitions upon receptor binding, with the ring adopting preferred conformations that maximize binding interactions.

The MD simulations demonstrate that the binding process involves multiple conformational states, with the ligand sampling different orientations within the receptor binding pocket. The root mean square deviation (RMSD) analysis indicates that stable protein-ligand complexes maintain RMSD values below 3.5 Å, suggesting well-converged binding conformations [14] [15]. The simulations also reveal the importance of water molecules in mediating protein-ligand interactions, with bridging water molecules stabilizing the binding complex.

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations have been employed to investigate the electronic structure and binding properties of pyran derivatives. Density functional theory (DFT) calculations provide accurate descriptions of electronic properties, including charge distributions, electrostatic potentials, and molecular orbital characteristics [16]. These calculations reveal that the carboxylate group exhibits significant charge delocalization, with the negative charge distributed across both oxygen atoms.

The QM calculations demonstrate that the pyran ring system possesses favorable electronic properties for receptor binding, with the oxygen atom serving as a hydrogen bond acceptor and the ring providing π-electron density for aromatic interactions [17]. The calculated molecular electrostatic potential surfaces reveal regions of high electron density that correspond to favorable binding interactions with complementary regions of the receptor binding site.

Free Energy Calculations

Free energy perturbation (FEP) and thermodynamic integration (TI) methods have been employed to calculate absolute and relative binding free energies for pyran derivatives. These calculations provide quantitative predictions of binding affinities and enable comparison of different structural modifications [18] [19]. The calculated binding free energies show good correlation with experimental values, with root mean square errors typically ranging from 1-3 kcal/mol.

The free energy calculations reveal that binding is primarily driven by favorable entropic contributions, consistent with experimental thermodynamic data [7] [8]. The entropy gain upon binding is attributed to the release of ordered water molecules from the receptor binding site and conformational changes in both the ligand and receptor. The enthalpy contributions are generally less favorable, reflecting the energy cost of desolvation and conformational changes.

Enhanced Sampling Methods

Advanced sampling techniques, including replica exchange molecular dynamics and metadynamics, have been employed to explore rare conformational events and binding pathways. These methods enable the investigation of ligand binding mechanisms and the characterization of transition states involved in receptor activation [9] [20]. The enhanced sampling simulations reveal multiple binding pathways and intermediate states that are not accessible through conventional MD simulations.

The metadynamics simulations demonstrate that receptor activation involves coordinated conformational changes in multiple transmembrane helices, with the pyran ligand stabilizing specific receptor conformations. The free energy landscapes generated from these simulations provide insights into the thermodynamic stability of different receptor states and the energy barriers associated with conformational transitions [9] [13].

Binding Site Analysis and Pocket Characterization

Computational pocket analysis has identified key binding site features that contribute to ligand selectivity and binding affinity. The binding pocket geometry, electrostatic properties, and hydrophobicity patterns have been characterized for different adenosine receptor subtypes [4] [9]. These analyses reveal that the A3 receptor binding pocket contains specific hydrophobic regions that accommodate the pyran ring system and charged regions that interact with the carboxylate group.

XLogP3

0.8

Other CAS

34201-01-9

Dates

Last modified: 08-15-2023

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